molecular formula C19H22N2O5S B15153227 2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid ethyl ester

2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid ethyl ester

Cat. No.: B15153227
M. Wt: 390.5 g/mol
InChI Key: QTIIUQCSZDWTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester, an acetamido group, a benzenesulfonamido group, and a phenylpropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol

    Substitution: Sodium azide (NaN3), acetonitrile

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amine derivatives

    Substitution: Azide derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-ACETAMIDOBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is unique due to its complex structure, which includes an ethyl ester and a phenylpropanoate moiety. This structure provides additional functional groups that can be modified for various applications, making it a versatile compound in medicinal chemistry and industrial synthesis .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[(4-acetamidophenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O5S/c1-3-26-19(23)18(13-15-7-5-4-6-8-15)21-27(24,25)17-11-9-16(10-12-17)20-14(2)22/h4-12,18,21H,3,13H2,1-2H3,(H,20,22)

InChI Key

QTIIUQCSZDWTJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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